Motolimod

Description

This compound is a small-molecule Toll-like receptor 8 (TLR8) agonist with potential immunostimulating and antineoplastic activities. This compound binds to TLR8, present in cutaneous dendritic cells, monocytes/macrophages, and mast cells, which may result in the activation of the central transcription factor nuclear factor-B, the secretion of proinflammatory cytokines and other mediators, and a Th1-weighted antitumoral cellular immune response. Primarily localized to endosomal membranes intracellularly, TLR8, like other TLRs, recognizes pathogen-associated molecular patterns (PAMPs) and plays a key role in the innate immune system.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 10 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

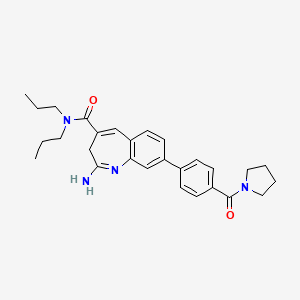

2-amino-N,N-dipropyl-8-[4-(pyrrolidine-1-carbonyl)phenyl]-3H-1-benzazepine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O2/c1-3-13-31(14-4-2)28(34)24-17-23-12-11-22(18-25(23)30-26(29)19-24)20-7-9-21(10-8-20)27(33)32-15-5-6-16-32/h7-12,17-18H,3-6,13-16,19H2,1-2H3,(H2,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPOQCXMGPDIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239107 | |

| Record name | VTX-2337 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926927-61-9 | |

| Record name | Motolimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926927619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Motolimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VTX-2337 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOTOLIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP6PY72ZH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Motolimod in Innate Immunity

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Motolimod (VTX-2337) is a potent and selective, small-molecule agonist of Toll-like Receptor 8 (TLR8), a key pattern recognition receptor in the innate immune system. By activating TLR8, this compound initiates a powerful cascade of immune responses, primarily centered on the activation of myeloid cells and natural killer (NK) cells. This activation leads to a pro-inflammatory cytokine milieu, enhanced antigen presentation, and potentiation of tumor-killing mechanisms such as antibody-dependent cell-mediated cytotoxicity (ADCC). Furthermore, this compound selectively induces apoptosis in immunosuppressive monocytic myeloid-derived suppressor cells (M-MDSCs), offering a dual mechanism to overcome tumor-induced immune tolerance. This guide provides a detailed examination of this compound's mechanism of action, from intracellular signaling to systemic immune modulation, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Targeting Endosomal TLR8

This compound's primary molecular target is Toll-like Receptor 8 (TLR8). TLR8 is a pattern recognition receptor predominantly expressed in the endosomal compartments of myeloid lineage cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs).[1][2] Its natural ligands are single-stranded RNA (ssRNA) molecules, often of viral origin. This compound, a 2-aminobenzazepine compound, functions as a biomimetic of these natural ligands, binding to and activating the TLR8 receptor complex.[3] This targeted activation within specific innate immune cell subsets forms the foundation of its immunomodulatory activity.

Intracellular Signaling Pathways

Upon binding this compound, TLR8 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This initiates a downstream signaling cascade culminating in the activation of the master transcription factor, Nuclear Factor-kappa B (NF-κB).[4] Activated NF-κB translocates to the nucleus and drives the transcription of a host of pro-inflammatory genes.

A crucial and coordinated aspect of this compound's action is the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.[5] The TLR8-NF-κB pathway provides the "priming" signal (Signal 1), leading to the upregulation of pro-IL-1β, pro-IL-18, and NLRP3 components. This compound itself provides the "activation" signal (Signal 2), triggering the assembly of the NLRP3 inflammasome. This complex activates Caspase-1, which then cleaves the pro-cytokines into their mature, biologically active forms, IL-1β and IL-18, for secretion.

Cellular and Systemic Effects on Innate Immunity

The signaling events triggered by this compound translate into a multi-pronged activation of the innate immune system.

-

Activation of Myeloid Cells : this compound potently stimulates monocytes and mDCs to produce high levels of Th1-polarizing cytokines, notably TNF-α and IL-12. This cytokine profile is critical for bridging the innate and adaptive immune responses, promoting the development of tumor-specific T cells.

-

Modulation of Natural Killer (NK) Cells : this compound enhances NK cell function through both direct and indirect mechanisms. It can directly activate purified NK cells, and it also indirectly stimulates them via the induction of IL-18 and other cytokines from myeloid cells. This results in increased NK cell cytotoxicity against tumor cells and augmented ADCC, a key mechanism for monoclonal antibody therapies like cetuximab.

-

Induction of Apoptosis in Myeloid-Derived Suppressor Cells (MDSCs) : In the tumor microenvironment, MDSCs are a major barrier to effective immunotherapy. This compound has been shown to selectively induce apoptosis in the monocytic subset of MDSCs (M-MDSCs), which express high levels of TLR8. This targeted depletion helps to alleviate immunosuppression within the tumor.

Quantitative Pharmacodynamic Data

The biological activity of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key pharmacodynamic data.

Table 1: In Vitro Potency of this compound (VTX-2337)

| Parameter | Cell System | Value | Reference |

|---|---|---|---|

| TLR8 Activation EC₅₀ | HEK293-hTLR8 Cells | ~100 nM | |

| TNF-α Induction EC₅₀ | Human PBMCs | 140 ± 30 nM | |

| IL-12 Induction EC₅₀ | Human PBMCs | 120 ± 30 nM |

| MIP-1β Induction EC₅₀ | Human PBMCs | 60 nM | |

Table 2: Clinically Observed Cytokine Induction in Cancer Patients vs. Healthy Volunteers Data represents the log₂ fold change in plasma analyte levels 8 hours post-dose relative to baseline.

| Analyte | Cancer Patients (2.0 & 2.8 mg/m²) | Healthy Volunteers (2.5 mg/m²) | Reference |

|---|---|---|---|

| G-CSF | ~4.0 - 5.0 | ~4.5 | |

| IL-6 | ~3.0 - 4.0 | ~3.5 | |

| MCP-1 | ~2.0 - 2.5 | ~2.0 | |

| MIP-1β | ~2.5 - 3.0 | ~2.5 | |

| IL-10 | ~1.5 - 2.0 | ~2.0 |

| IL-1ra | ~3.0 - 3.5 | ~3.0 | |

Note: These data demonstrate that advanced cancer and prior cytotoxic treatments do not significantly blunt the innate immune response to this compound.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a set of robust immunological assays.

Protocol 1: TLR Selectivity and Potency Assay

This assay determines the specificity and potency of a compound for a given TLR.

-

Cell Line : Use HEK-Blue™ hTLR8 cells (InvivoGen), which are HEK293 cells stably co-expressing human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Use HEK-Blue™ Null cells as a negative control.

-

Procedure : a. Plate HEK-Blue™ cells (~25,000 cells/well) in a 96-well plate. b. Add serial dilutions of this compound to the wells. Include a known TLR8 agonist (e.g., CL075) as a positive control and vehicle (e.g., DMSO) as a negative control. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours. d. Add HEK-Blue™ Detection medium or QUANTI-Blue™ Solution to the cell supernatant. e. Incubate for 1-3 hours at 37°C.

-

Data Analysis : Measure the absorbance at 620-655 nm. The color change is proportional to SEAP activity and thus NF-κB activation. Plot the dose-response curve and calculate the EC₅₀ value.

Protocol 2: Human PBMC Stimulation for Cytokine Profiling

This assay measures the cytokine and chemokine response of primary human immune cells.

-

PBMC Isolation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor whole blood or buffy coats using Ficoll-Paque™ density gradient centrifugation.

-

Procedure : a. Plate PBMCs at a density of 200,000 to 500,000 cells/well in a 96-well plate in complete RPMI medium. b. Add this compound at various concentrations (e.g., 10 nM to 10 µM). Include a positive control (e.g., LPS for general activation) and a vehicle control. c. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator. d. Centrifuge the plate to pellet the cells and collect the supernatant.

-

Data Analysis : Quantify the concentration of cytokines (e.g., TNF-α, IL-12, IL-6, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Protocol 3: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of this compound to enhance NK cell-mediated killing of antibody-coated target cells.

-

Cell Preparation : a. Effector Cells : Use isolated human NK cells or total PBMCs. Pre-incubate cells with or without this compound for 18-24 hours. b. Target Cells : Use a tumor cell line that expresses the antigen of interest (e.g., EGFR-expressing cells for cetuximab). Label target cells with a fluorescent dye (e.g., Calcein-AM) or use a reporter system (e.g., luciferase).

-

Procedure : a. Opsonize (coat) the target cells with a specific monoclonal antibody (e.g., cetuximab) at a saturating concentration for 30-60 minutes. b. Co-culture the antibody-coated target cells with the pre-treated effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1). c. Include controls: target cells alone (spontaneous release), target cells with lysis buffer (maximum release), and effector cells with uncoated target cells. d. Incubate the plate for 4-6 hours at 37°C.

-

Data Analysis : Measure target cell lysis. For Calcein-AM, measure fluorescence released into the supernatant. For other methods like LDH release or flow cytometry (Annexin V/7-AAD staining), follow established protocols. Calculate the percentage of specific lysis.

Conclusion

This compound represents a sophisticated approach to cancer immunotherapy by precisely engaging the innate immune system. Its mechanism of action is centered on the selective activation of TLR8, which triggers a dual signaling cascade involving both MyD88/NF-κB and the NLRP3 inflammasome. This results in a powerful, multi-faceted anti-tumor response characterized by the production of Th1-polarizing cytokines, the direct and indirect activation of tumor-killing NK cells, enhanced ADCC, and the targeted elimination of immunosuppressive M-MDSCs. The robust and predictable pharmacodynamic response observed in both preclinical models and clinical trials, even in heavily pre-treated cancer patients, underscores the potential of this compound as a cornerstone of novel chemo-immunotherapy combinations.

References

- 1. This compound effectively drives immune activation in advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A phase 2, randomized, double-blind, placebo- controlled study of chemo-immunotherapy combination using this compound with pegylated liposomal doxorubicin in recurrent or persistent ovarian cancer: a Gynecologic Oncology Group partners study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (VTX-2337) | TLR8 agonist | Probechem Biochemicals [probechem.com]

- 5. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to VTX-2337: A Selective Toll-like Receptor 8 Agonist

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of VTX-2337 (motolimod), a novel small-molecule agonist of Toll-like Receptor 8 (TLR8). It details the molecule's mechanism of action, the intricacies of the TLR8 signaling pathway it activates, and summarizes key preclinical and clinical findings. This document is intended to serve as a technical resource, presenting quantitative data in a structured format, outlining experimental methodologies, and providing visual representations of complex biological processes.

Introduction to VTX-2337 and TLR8

VTX-2337, also known as this compound, is a synthetic, small-molecule agonist of Toll-like receptor 8 (TLR8) that belongs to the 2-aminobenzazepine class.[1] It is designed to stimulate the innate immune system, which in turn can lead to the activation of adaptive anti-tumor immune responses.[2][3] TLR8 is an endosomally located receptor expressed predominantly in myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs), as well as natural killer (NK) cells.[2][4] Upon activation by its natural ligands, such as single-stranded RNA (ssRNA) from viruses, or synthetic agonists like VTX-2337, TLR8 initiates a signaling cascade that results in the production of a distinct profile of pro-inflammatory cytokines and chemokines. This targeted immune activation makes VTX-2337 a promising candidate for cancer immunotherapy, particularly in combination with other anti-cancer agents like chemotherapy and monoclonal antibodies.

The VTX-2337-Mediated TLR8 Signaling Pathway

VTX-2337 selectively binds to and activates TLR8 within the endosomal compartment of immune cells. This activation triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of key transcription factors and the subsequent production of inflammatory mediators.

Signaling Cascade

The binding of VTX-2337 to TLR8 induces a conformational change in the receptor, leading to the recruitment of the Toll/IL-1 receptor (TIR) domain-containing adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88). MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK-4 and IRAK-1. This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6). Activated TRAF6 ultimately leads to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The translocation of NF-κB into the nucleus initiates the transcription of genes encoding a variety of pro-inflammatory cytokines and chemokines, including TNF-α, IL-12, and others.

A key feature of VTX-2337-mediated signaling is the coordinated activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome. This dual activation of TLR8 and NLRP3 leads to the processing and release of mature IL-1β and IL-18, which play a critical role in the activation of NK cells.

Caption: VTX-2337-mediated TLR8 signaling pathway.

Quantitative Data Summary

The activity of VTX-2337 has been quantified in various preclinical and clinical studies. The following tables summarize the key quantitative findings.

Preclinical Activity of VTX-2337

| Parameter | Value | Cell System | Reference |

| TLR8 Activation (EC50) | ~100 nM | HEK293 cells transfected with human TLR8 | |

| TNF-α Production (EC50) | 140 ± 30 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | |

| IL-12 Production (EC50) | 120 ± 30 nM | Human PBMCs | |

| MIP-1β Induction (EC50) | 60 nM | Human PBMCs |

Cytokine and Chemokine Induction by VTX-2337 in Human PBMCs

| Analyte | Fold Induction (VTX-2337) | Concentration | Reference |

| IFN-γ | ~1,000-fold | 1,600 nM | |

| MIP-1β | - | 1,600 nM (induced ~4,262 ng/mL) | |

| G-CSF | Significantly Higher vs. TLR7/9 Agonists | 1,600 nM | |

| IL-1α | Significantly Higher vs. TLR7/9 Agonists | 1,600 nM | |

| IL-1β | Significantly Higher vs. TLR7/9 Agonists | 1,600 nM | |

| IL-6 | Significantly Higher vs. TLR7/9 Agonists | 1,600 nM | |

| IL-12p70 | Significantly Higher vs. TLR7/9 Agonists | 1,600 nM | |

| MIP-1α | Significantly Higher vs. TLR7/9 Agonists | 1,600 nM |

Phase I Clinical Trial Data (Single Agent)

| Parameter | Details | Reference |

| Study Design | Open-label, ascending-dose study in patients with advanced solid tumors or lymphoma | |

| Dose Range | 0.1–3.9 mg/m² administered subcutaneously on days 1, 8, and 15 of a 28-day cycle | |

| Maximum Tolerated Dose (MTD) | Established to be 3.9 mg/m² | |

| Dose-Limiting Toxicity (DLT) | Grade 3 hypotension at 3.9 mg/m² | |

| Pharmacodynamic Effects | Dose-dependent increases in plasma G-CSF, MCP-1, MIP-1β, and TNF-α at doses ≥0.4 mg/m² | |

| Clinical Activity | 24.2% of patients (8 of 33) had a best response of stable disease |

Phase Ib Clinical Trial Data (in Combination with Cetuximab)

| Parameter | Details | Reference |

| Study Design | Open-label, dose-escalation study in patients with recurrent or metastatic squamous cell carcinoma of the head and neck (SCCHN) | |

| Dose Range | 2.5, 3.0, or 3.5 mg/m² of this compound with fixed weekly doses of cetuximab | |

| Maximum Tolerated Dose (MTD) | 3.0 mg/m² | |

| Overall Response Rate (ORR) | 15% (2 partial responses) | |

| Disease Control Rate | 54% | |

| Pharmacodynamic Effects | Statistically significant increases in plasma cytokines and in the frequency and activation of circulating NK cells |

Experimental Protocols

The characterization of VTX-2337 and its effects on the TLR8 signaling pathway have been elucidated through a series of key in vitro and in vivo experiments.

HEK-TLR Transfectant Assay for TLR Selectivity and Potency

This assay is used to determine the specific TLR that a compound activates and to quantify its potency (EC50).

Objective: To assess the selectivity of VTX-2337 for TLR8 over other TLRs and to determine its half-maximal effective concentration (EC50).

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells are stably transfected with a specific human TLR gene (e.g., TLR2, 3, 4, 5, 7, 8, or 9) and a reporter gene, typically NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP).

-

Compound Treatment: Transfected cells are plated in 96-well plates and treated with serial dilutions of VTX-2337 or other control TLR agonists.

-

Incubation: Cells are incubated for 18-24 hours to allow for TLR activation and subsequent expression of the SEAP reporter.

-

Detection: The supernatant is collected, and SEAP activity is measured using a colorimetric or chemiluminescent substrate.

-

Data Analysis: The EC50 value is calculated by plotting the reporter activity against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for HEK-TLR Transfectant Assay.

Cytokine Profiling in Human PBMCs

This assay measures the induction of cytokines and chemokines from primary human immune cells in response to VTX-2337.

Objective: To determine the profile and quantity of cytokines and chemokines produced by human PBMCs upon stimulation with VTX-2337.

Methodology:

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation: PBMCs are plated in 96-well plates and stimulated with various concentrations of VTX-2337 for a specified period (e.g., 24 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentrations of various cytokines and chemokines (e.g., TNF-α, IL-12, IFN-γ, MIP-1β) in the supernatant are measured using either Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

-

Data Analysis: Cytokine concentrations are quantified by comparison to a standard curve.

NK Cell Activation and ADCC Assays

These assays evaluate the ability of VTX-2337 to enhance the function of Natural Killer (NK) cells, including their ability to mediate Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

Objective: To assess the effect of VTX-2337 on NK cell activation and its ability to augment ADCC mediated by therapeutic antibodies.

Methodology:

-

Effector Cell Preparation: Human PBMCs or isolated NK cells are used as effector cells. They are pre-incubated with or without VTX-2337.

-

Target Cell Preparation: Tumor cells (e.g., K562 for general cytotoxicity, or an antibody-specific target cell line for ADCC) are used as target cells. For ADCC, target cells are opsonized with a therapeutic antibody (e.g., rituximab or trastuzumab).

-

Co-culture: Effector and target cells are co-cultured at various ratios for a set period (e.g., 4 hours).

-

Cytotoxicity Measurement: Cell lysis is measured using a lactate dehydrogenase (LDH) release assay or by detecting the release of a fluorescent dye from pre-labeled target cells.

-

NK Cell Activation Markers: NK cell activation can be further assessed by flow cytometry for surface markers like CD107a or intracellular staining for IFN-γ.

Conclusion

VTX-2337 is a potent and selective TLR8 agonist that effectively activates the innate immune system, leading to a robust pro-inflammatory response characterized by the production of Th1-polarizing cytokines and the activation of NK cells. Its well-defined mechanism of action, predictable pharmacokinetic and pharmacodynamic profile, and acceptable safety in clinical trials make it a compelling agent for cancer immunotherapy. The ability of VTX-2337 to enhance NK cell-mediated cytotoxicity and ADCC provides a strong rationale for its use in combination with monoclonal antibody therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of VTX-2337 in various oncology settings.

References

- 1. A phase 2, randomized, double-blind, placebo- controlled study of chemo-immunotherapy combination using this compound with pegylated liposomal doxorubicin in recurrent or persistent ovarian cancer: a Gynecologic Oncology Group partners study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VentiRx Pharmaceuticals Publishes Preclinical Data of Novel TLR8 Agonist, VTX-2337, Supporting Its Potential as an Immunotherapeutic Approach in Cancer [prnewswire.com]

- 3. ascopubs.org [ascopubs.org]

- 4. aacrjournals.org [aacrjournals.org]

VTX-2337: A Deep Dive into its Immunomodulatory Effects on Cytokine and Chemokine Profiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of VTX-2337 (motolimod), a selective Toll-like receptor 8 (TLR8) agonist, and its profound impact on the cytokine and chemokine landscape. VTX-2337 has been investigated as a potent immunostimulatory agent with potential applications in cancer immunotherapy.[1] This document details the molecular mechanisms, summarizes quantitative data from key studies, outlines experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: TLR8 Agonism and Beyond

VTX-2337 is a synthetic small-molecule that selectively activates TLR8, a pattern recognition receptor primarily expressed in the endosomes of myeloid cells, including monocytes and myeloid dendritic cells (mDCs).[2][3][4] Upon binding, VTX-2337 triggers a signaling cascade that leads to the activation of transcription factors, most notably NF-κB, resulting in the production of a broad spectrum of pro-inflammatory cytokines and chemokines.[2] This orchestrated response is crucial for bridging the innate and adaptive immune systems to mount an effective anti-tumor response.

Interestingly, the activity of VTX-2337 extends beyond canonical TLR8 signaling. It has been shown to induce the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome. This dual activation leads to the cleavage and subsequent secretion of mature, biologically active forms of IL-1β and IL-18, cytokines that play a critical role in inflammation and the activation of natural killer (NK) cells.

Quantitative Analysis of Cytokine and Chemokine Induction

The administration of VTX-2337 leads to a robust and dose-dependent increase in a variety of cytokines and chemokines. The following tables summarize the quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytokine and Chemokine Induction by VTX-2337 in Human PBMCs

| Cytokine/Chemokine | EC50 (nM) | Concentration for Peak Induction | Key Responding Cell Types | Reference |

| TNFα | ~100 - 140 | 800 nM | Monocytes, mDCs | |

| IL-12 (p40/p70) | ~120 | 800 nM | Monocytes, mDCs | |

| IFNγ | Not directly induced in monocytes/mDCs | N/A (Indirectly from NK cells) | NK cells | |

| IL-1β | Not explicitly defined | 0.3 - 1 µM | Monocytes | |

| IL-18 | Not explicitly defined | 0.3 - 1 µM | Monocytes | |

| G-CSF | Not explicitly defined | 1600 nM | Not specified | |

| IL-1α | Not explicitly defined | 1600 nM | Not specified | |

| IL-6 | Not explicitly defined | 1600 nM | Not specified | |

| MIP-1α (CCL3) | Not explicitly defined | 1600 nM | Not specified | |

| MIP-1β (CCL4) | ~60 | 1600 nM | Not specified | |

| MCP-1 (CCL2) | Not explicitly defined | Not specified | Not specified | |

| IL-8 (CXCL8) | Not explicitly defined | 1600 nM | Not specified | |

| IL-10 | Not explicitly defined | 1600 nM | Not specified |

Table 2: In Vivo Plasma Cytokine and Chemokine Changes Following VTX-2337 Administration

| Species | Study Type | Dose Range | Significantly Increased Cytokines/Chemokines | Time to Peak Levels | Reference |

| Cynomolgus Monkey | Preclinical | 0.1 - 30 mg/kg (s.c.) | IL-1β, IL-18, IL-6, IFNγ, G-CSF, MCP-1, MIP-1β, TNFα | 6 - 24 hours | |

| Human | Phase I Clinical Trial | 0.1 - 3.9 mg/m² (s.c.) | G-CSF, MCP-1, MIP-1β, TNFα, IL-6 | 4 - 8 hours |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the findings.

1. In Vitro Assessment of TLR8 Agonist Activity using HEK-TLR Transfectants:

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with human TLR8.

-

Assay Principle: The cells are co-transfected with a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.

-

Procedure:

-

HEK-TLR8 cells are plated in 96-well plates.

-

Cells are stimulated with varying concentrations of VTX-2337 for 18-24 hours.

-

The cell culture supernatant is collected.

-

SEAP activity is quantified using a colorimetric substrate (e.g., Quanti-Blue).

-

The EC50 value is determined by plotting the dose-response curve.

-

2. Cytokine and Chemokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs):

-

Cell Source: PBMCs are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Procedure:

-

PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

-

Cells are treated with a dose range of VTX-2337 or vehicle control for 24 hours.

-

The culture supernatant is harvested.

-

Cytokine and chemokine levels are quantified using a multiplex immunoassay (e.g., Luminex-based HumanMAP panel or Milliplex MAP) or individual ELISAs.

-

3. In Vivo Pharmacodynamic Studies in Cynomolgus Monkeys:

-

Animal Model: Cynomolgus monkeys are used due to the high conservation of TLR8 structure and function between primates.

-

Procedure:

-

Animals receive a single subcutaneous injection of VTX-2337 at various dose levels.

-

Blood samples are collected at multiple time points post-administration (e.g., 0, 6, 12, 24, 96 hours).

-

Plasma is separated and analyzed for a panel of cytokines and chemokines using multiplex immunoassays.

-

4. Human Clinical Trial Pharmacodynamic Assessment:

-

Study Population: Patients with advanced solid tumors or lymphoma.

-

Procedure:

-

VTX-2337 is administered subcutaneously at escalating doses.

-

Blood samples are collected at baseline and at various time points after the first dose (e.g., 4, 8, 24 hours).

-

Plasma is analyzed for a comprehensive panel of cytokines, chemokines, and other inflammatory biomarkers.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with VTX-2337.

References

Motolimod-Induced Immune Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motolimod (VTX-2337) is a potent and selective small-molecule agonist of Toll-like receptor 8 (TLR8), a key pattern recognition receptor in the innate immune system.[1][2] Activation of TLR8 by this compound initiates a signaling cascade that leads to the robust activation of various immune cells, including monocytes, myeloid dendritic cells (mDCs), and natural killer (NK) cells. This activation results in the production of pro-inflammatory cytokines and chemokines, enhancement of antigen presentation, and augmentation of cytotoxic effector functions.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on immune cell populations, and detailed experimental protocols for its characterization.

Core Mechanism of Action: TLR8 Signaling Pathway

This compound, as a selective TLR8 agonist, primarily exerts its immunostimulatory effects by binding to TLR8 within the endosomal compartments of immune cells. This binding event triggers a conformational change in the TLR8 receptor, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). The formation of the TLR8-MyD88 complex initiates a downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the transcription of a wide array of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.

Effects on Immune Cell Populations

This compound's activation of TLR8 leads to a multifaceted immune response through its effects on various immune cell types.

Monocytes and Myeloid Dendritic Cells (mDCs)

Monocytes and mDCs are primary targets of this compound due to their high expression of TLR8. Upon stimulation with this compound, these cells undergo activation, characterized by the upregulation of co-stimulatory molecules and the production of a distinct profile of cytokines and chemokines.

Natural Killer (NK) Cells

This compound enhances NK cell function through both direct and indirect mechanisms. It can directly activate NK cells, leading to increased production of Interferon-gamma (IFNγ) and enhanced cytolytic activity against tumor cells. Indirectly, cytokines such as IL-12 and IL-18, produced by monocytes and mDCs in response to this compound, further activate NK cells. A key function of this compound-activated NK cells is the augmentation of antibody-dependent cell-mediated cytotoxicity (ADCC).

Myeloid-Derived Suppressor Cells (MDSCs)

This compound has been shown to selectively induce apoptosis in monocytic MDSCs (M-MDSCs), a cell population that contributes to tumor-induced immunosuppression. This effect is concentration-dependent and specific to M-MDSCs, with no significant impact on granulocytic MDSCs (G-MDSCs). The reduction in M-MDSC numbers may help to restore anti-tumor immune responses.

Quantitative Data on this compound-Induced Immune Activation

The following tables summarize the quantitative effects of this compound on cytokine production and immune cell activation from various studies.

Table 1: In Vitro Cytokine Induction by this compound (VTX-2337) in Human PBMCs

| Cytokine/Chemokine | EC50 (nM) | Reference |

| TNF-α | 140 ± 30 | |

| IL-12 | 120 ± 30 | |

| MIP-1β | 60 |

Table 2: In Vivo Plasma Cytokine and Chemokine Induction in Cynomolgus Monkeys

| Analyte | Dose | Peak Plasma Level | Time to Peak | Reference |

| IL-1β | 10 mg/kg | 9.12 ± 2.7 ng/mL | 6 hours | |

| IL-18 | 10 mg/kg | 68.7 ± 4.4 pg/mL | 6 hours |

Table 3: Clinical Pharmacodynamic Response in Cancer Patients

| Dose of this compound (mg/m²) | Observed Effect | Reference |

| 2.0 - 3.9 | Dose-related increases in plasma levels of IL-6, G-CSF, MCP-1, and MIP-1β | |

| 2.5, 3.0, 3.5 | Statistically significant increases in plasma cytokines and in the frequency and activation of circulating NK cells |

Experimental Protocols

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the general procedure for assessing the in vitro activity of this compound on human PBMCs.

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

-

Treatment: Plate the cells at a desired density and treat with a range of this compound concentrations (e.g., 10 nM to 1000 nM) or a vehicle control.

-

Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for a specified duration (e.g., 24 or 48 hours).

-

Sample Collection and Analysis:

-

Supernatant: Collect the cell culture supernatant and store at -80°C for subsequent analysis of cytokine and chemokine levels using ELISA or multiplex bead arrays (e.g., Luminex).

-

Cells: Harvest the cells for analysis by flow cytometry to assess the expression of cell surface markers (e.g., CD69, CD86 on mDCs; CD107a on NK cells) and intracellular cytokines (e.g., IFNγ in NK cells).

-

In Vivo Assessment in Cynomolgus Monkeys

This protocol provides a framework for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in a non-human primate model.

Methodology:

-

Animal Dosing: Administer this compound via subcutaneous injection at escalating dose levels (e.g., 1 mg/kg, 10 mg/kg) to cynomolgus monkeys.

-

Blood Collection: Collect peripheral blood samples at various time points pre- and post-dose (e.g., 0, 6, 12, 24, 48, and 96 hours).

-

Plasma Separation: Process the blood samples to separate plasma and store at -80°C until analysis.

-

Pharmacokinetic Analysis: Analyze plasma samples to determine the concentration of this compound over time using a validated bioanalytical method (e.g., LC-MS/MS).

-

Pharmacodynamic Analysis: Measure the levels of various biomarkers of immune activation in the plasma, including cytokines (e.g., IL-1β, IL-6, IL-18) and chemokines (e.g., MCP-1, MIP-1β), using multiplex immunoassays.

Conclusion

This compound is a selective TLR8 agonist that potently activates the innate immune system. Its ability to stimulate monocytes, mDCs, and NK cells, while concurrently reducing the population of immunosuppressive M-MDSCs, makes it a compelling candidate for cancer immunotherapy. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its characterization are crucial for its continued development and clinical application. The quantitative data presented in this guide provide a benchmark for assessing the immunological activity of this compound and similar compounds.

References

An In-depth Technical Guide to the Preclinical Oncology Studies of Motolimod (VTX-2337)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Motolimod (VTX-2337), a selective Toll-like receptor 8 (TLR8) agonist investigated for its immunotherapeutic potential in oncology. This document details the mechanism of action, experimental protocols, and quantitative data from key preclinical evaluations.

Core Mechanism of Action

This compound is a synthetic, small-molecule benzazepine that selectively activates TLR8, an endosomal receptor primarily expressed on myeloid dendritic cells (mDCs), monocytes, and natural killer (NK) cells.[1][2][3] Activation of TLR8 by this compound initiates an innate immune response characterized by the production of Th1-polarizing cytokines and chemokines, leading to the subsequent activation of an adaptive, tumor-directed immune response.[4][5]

Signaling Pathway

The binding of this compound to TLR8 in the endosomal compartment of immune cells triggers a downstream signaling cascade. This process involves the recruitment of the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB. This, in turn, results in the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to activate the NLRP3 inflammasome, leading to the release of mature IL-1β and IL-18, which further enhances the anti-tumor immune response, particularly by activating NK cells.

Caption: this compound TLR8 Signaling Pathway.

Quantitative In Vitro Data

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Cell Line/System | Reference |

|---|---|---|---|

| TLR8 EC50 | ~100 nM | HEK293 cells expressing human TLR8 | |

| TNFα EC50 | 140 ± 30 nM | Human PBMCs | |

| IL-12 EC50 | 120 ± 30 nM | Human PBMCs |

| MIP-1β EC50 | 60 nM | Human PBMCs | |

Table 2: In Vitro Immune Cell Activation by this compound

| Immune Cell Type | Key Effects | Concentration | Reference |

|---|---|---|---|

| Monocytes & mDCs | Production of TNFα and IL-12 | Not specified | |

| NF-κB Phosphorylation | Not specified | ||

| NK Cells | Increased IFNγ production | 800 nM | |

| Increased cytotoxicity against K562 cells | Not specified | ||

| Augmented ADCC with rituximab and trastuzumab | 167 or 500 nM |

| THP-1 Cells | Induced mature IL-1β and IL-18 production via NLRP3 | 3 or 10 µM | |

Experimental Protocols: In Vitro Assays

HEK-TLR Transfectant Assay for Potency and Selectivity

-

Cell Lines: Human embryonic kidney (HEK293) cells individually expressing human TLR2, 3, 4, 5, 7, 8, or 9.

-

Reporter Gene: Secretory embryonic alkaline phosphatase (SEAP) linked to an NF-κB response element.

-

Methodology: Cells were cultured in DMEM with 10% FBS. Cells were treated with varying concentrations of this compound. SEAP activity in the supernatant was measured using a colorimetric substrate (e.g., Quanti-blue) to determine the activation of the NF-κB pathway.

-

Purpose: To determine the EC50 of this compound for TLR8 and to confirm its selectivity over other TLRs.

Cytokine Production in Human PBMCs

-

Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

Methodology: PBMCs were cultured in RPMI medium and stimulated with various concentrations of this compound. Supernatants were collected after a specified incubation period (e.g., 24 or 48 hours).

-

Analysis: Cytokine levels (e.g., TNFα, IL-12, IFNγ) in the supernatants were quantified using ELISA or multiplex bead assays (e.g., Luminex).

NK Cell Cytotoxicity and ADCC Assays

-

Effector Cells: Purified human NK cells or PBMCs.

-

Target Cells: K562 tumor cells for natural cytotoxicity; antibody-coated tumor cells (e.g., rituximab-coated B-cell lymphoma lines) for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

-

Methodology: Effector cells were pre-incubated with this compound for 48 hours. Target cells were labeled with a fluorescent dye (e.g., Calcein AM). Effector and target cells were co-cultured, and the release of the dye from lysed target cells was measured to quantify cytotoxicity.

-

Purpose: To assess the ability of this compound to enhance the tumor-killing functions of NK cells.

Caption: Generalized In Vitro Experimental Workflow.

Preclinical In Vivo Studies

This compound has been evaluated in various preclinical animal models to assess its pharmacokinetic (PK), pharmacodynamic (PD), and anti-tumor activity.

Cynomolgus Monkey Studies

-

Purpose: To evaluate the PK/PD relationship and identify biomarkers of TLR8 activation.

-

Methodology: Cynomolgus monkeys were administered subcutaneous (SC) doses of this compound. Plasma samples were collected at various time points to measure drug concentration and levels of immune mediators.

-

Key Findings: Subcutaneous administration of this compound led to dose-dependent increases in plasma levels of multiple cytokines, chemokines, and acute-phase proteins, consistent with innate immune activation. The PK and PD responses in monkeys were predictive of the responses observed in humans.

Table 3: Pharmacodynamic Responses in Cynomolgus Monkeys

| Dose (mg/kg, SC) | Peak Plasma IL-1β (6h post-dose) | Peak Plasma IL-18 (6h post-dose) | Reference |

|---|

| 10 | 9.12 ± 2.7 ng/mL (from 0.5 pg/mL baseline) | 68.7 ± 4.4 pg/mL (from ~1 pg/mL baseline) | |

Humanized Mouse Model Studies

-

Model: Immunocompromised mice (e.g., NSG) reconstituted with a human immune system (HIS).

-

Purpose: To evaluate the anti-tumor efficacy of this compound, alone and in combination with chemotherapy, in a model with a functional human immune system.

-

Key Findings: In an ovarian cancer model, the combination of this compound with pegylated liposomal doxorubicin (PLD) resulted in markedly reduced tumor growth compared to either agent alone. This combination also enhanced the development of an adaptive CD8+ T cell response.

Table 4: Efficacy in a Humanized Ovarian Cancer Mouse Model

| Treatment Group | Outcome | Reference |

|---|---|---|

| This compound alone | No significant effect on tumor growth | |

| PLD alone | Reduced tumor growth compared to control |

| this compound + PLD | Markedly reduced tumor growth; 2 of 10 mice with complete tumor disappearance | |

Combination Therapy Preclinical Rationale

Preclinical studies have provided a strong rationale for combining this compound with other anti-cancer therapies.

-

With Chemotherapy (e.g., Doxorubicin): Certain chemotherapies can induce immunogenic cell death, releasing tumor antigens. This compound can then activate antigen-presenting cells to process and present these antigens, leading to a robust anti-tumor T-cell response.

-

With Monoclonal Antibodies (e.g., Cetuximab, Rituximab): this compound enhances NK cell-mediated ADCC, which is a key mechanism of action for many therapeutic antibodies. This suggests a synergistic effect when this compound is combined with agents like cetuximab or rituximab.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective TLR8 agonist that effectively activates the innate immune system. In vitro studies have characterized its effects on key immune cells, while in vivo models have shown its ability to induce a robust pharmacodynamic response and, in combination with other agents, mediate anti-tumor efficacy. These findings have provided a solid foundation for the clinical development of this compound as an immunotherapeutic agent for the treatment of cancer.

References

- 1. VentiRx Pharmaceuticals Publishes Preclinical Data of Novel TLR8 Agonist, VTX-2337, Supporting Its Potential as an Immunotherapeutic Approach in Cancer [prnewswire.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A phase 2, randomized, double-blind, placebo- controlled study of chemo-immunotherapy combination using this compound with pegylated liposomal doxorubicin in recurrent or persistent ovarian cancer: a Gynecologic Oncology Group partners study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. This compound effectively drives immune activation in advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

VTX-2337: A Deep Dive into its Role in the Activation of Natural Killer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTX-2337, also known as motolimod, is a potent and selective small-molecule agonist of Toll-like receptor 8 (TLR8).[1][2][3] It represents a promising immunotherapeutic agent designed to enhance the body's innate immune response against cancer. A key aspect of its mechanism of action is the robust activation of natural killer (NK) cells, a critical component of the anti-tumor immune surveillance system.[4][5] This technical guide provides an in-depth analysis of the mechanisms by which VTX-2337 activates NK cells, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core biological pathways.

Core Mechanism of Action: TLR8 Agonism

VTX-2337 selectively activates TLR8, a pattern recognition receptor primarily expressed in the endosomes of myeloid cells, including monocytes and myeloid dendritic cells (mDCs), and to a lesser extent, on NK cells themselves. The activation of TLR8 by VTX-2337 triggers a downstream signaling cascade that results in the production of a distinct profile of pro-inflammatory cytokines and chemokines, which in turn orchestrate a broader anti-tumor immune response.

Signaling Pathways of VTX-2337-Mediated NK Cell Activation

VTX-2337 activates NK cells through both direct and indirect pathways.

-

Indirect Activation: The primary mechanism of NK cell activation by VTX-2337 is indirect, mediated by the activation of monocytes and mDCs. Upon TLR8 stimulation by VTX-2337, these myeloid cells produce a range of cytokines, most notably Interleukin-12 (IL-12), Interleukin-18 (IL-18), and Tumor Necrosis Factor-alpha (TNFα). IL-12 and IL-18 are particularly potent activators of NK cells, leading to enhanced production of Interferon-gamma (IFN-γ) and increased cytotoxicity.

-

Direct Activation: Evidence also suggests that VTX-2337 can directly act on NK cells, which express TLR8. This direct stimulation contributes to the overall activation state of the NK cells, including increased IFN-γ production and cytotoxic activity.

-

NLRP3 Inflammasome Involvement: VTX-2337 has been shown to stimulate the release of mature IL-1β and IL-18 from monocytic cells through the coordinated activation of both TLR8 and the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome complex. This further amplifies the cytokine-mediated activation of NK cells.

Caption: VTX-2337 Signaling Pathway for NK Cell Activation.

Quantitative Analysis of VTX-2337's Impact on NK Cell Function

The following tables summarize the key quantitative findings from various studies on the effects of VTX-2337 on NK cell activation and function.

Table 1: VTX-2337 Selectivity and Potency

| Parameter | VTX-2337 | Imiquimod (TLR7) | CpG ODN2006 (TLR9) |

| Target TLR | TLR8 | TLR7 | TLR9 |

| EC50 (approx.) | 100 nmol/L | Not specified | Not specified |

| Data sourced from studies using HEK-293 cells transfected with various human TLRs. |

Table 2: VTX-2337-Induced Cytokine Production from Human PBMCs

| Cytokine | VTX-2337 | Imiquimod | CpG ODN2006 |

| TNFα | Robust Induction | Moderate Induction | Low Induction |

| IL-12 | Robust Induction | Low/No Induction | Moderate Induction |

| IFN-γ | Significant Induction | Moderate Induction | Moderate Induction |

| Qualitative summary based on comparative studies. |

Table 3: Effect of VTX-2337 on NK Cell Activation Markers and Function

| Parameter | Control | VTX-2337 (500 nM, 24 hr) |

| NKG2D-stimulated IFN-γ Production | Baseline | Significantly Enhanced |

| NKG2D-stimulated CD107a Expression | Baseline | Significantly Enhanced |

| Lysis of C1R-MICA cells | Baseline | Enhanced |

| Data from studies on PBMCs from healthy donors. |

Table 4: VTX-2337 Enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

| Condition | % Lysis (Low-affinity FcγR3A) | % Lysis (High-affinity FcγR3A) |

| Rituximab alone | Baseline | Higher Baseline |

| Rituximab + VTX-2337 | Augmented | Augmented |

| VTX-2337 augments ADCC by rituximab in PBMCs with different FcγR3A genotypes. |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on VTX-2337.

NF-κB Activation in HEK Cells Transfected with TLRs

-

Objective: To determine the selectivity and potency of VTX-2337 for different TLRs.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with a specific human TLR (e.g., TLR7, TLR8, TLR9) and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

-

Protocol:

-

Seed HEK-TLR cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of VTX-2337 and other TLR agonists (e.g., imiquimod, CpG ODN) in assay medium.

-

Add the TLR agonists to the cells and incubate for 18-24 hours at 37°C in a CO2 incubator.

-

Collect the culture supernatant and measure SEAP activity using a colorimetric substrate (e.g., Quanti-Blue).

-

Read the absorbance at the appropriate wavelength (e.g., 650 nm).

-

Calculate the EC50 value by plotting the dose-response curve.

-

Measurement of Cytokine Secretion from Human PBMCs

-

Objective: To quantify the production of cytokines by human peripheral blood mononuclear cells (PBMCs) in response to VTX-2337.

-

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI medium and seed in 96-well plates.

-

Add VTX-2337 or other TLR agonists at various concentrations.

-

Incubate for 24 hours at 37°C in a CO2 incubator.

-

Collect the culture supernatant and store at -80°C until analysis.

-

Measure cytokine concentrations (e.g., TNFα, IL-12, IFN-γ) using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

-

Intracellular Cytokine Staining for IFN-γ in NK Cells

-

Objective: To identify the cellular source of IFN-γ production within a mixed PBMC population.

-

Protocol:

-

Stimulate PBMCs with VTX-2337 (e.g., 800 nmol/L) for 24 hours.

-

Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of incubation to allow intracellular accumulation of cytokines.

-

Harvest the cells and wash with FACS buffer.

-

Stain for surface markers to identify NK cells (e.g., anti-CD3, anti-CD56).

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody.

-

Acquire data on a flow cytometer and analyze the percentage of IFN-γ-positive cells within the NK cell gate (CD3-CD56+).

-

Caption: Experimental Workflow for Intracellular IFN-γ Staining.

NK Cell Degranulation (CD107a) and Cytotoxicity Assay

-

Objective: To assess the cytotoxic potential of NK cells by measuring degranulation (CD107a expression) and target cell lysis.

-

Protocol:

-

Isolate PBMCs or purified NK cells (effector cells).

-

Pre-incubate effector cells with or without VTX-2337 for a specified period (e.g., 24 hours).

-

Label effector cells with a fluorochrome-conjugated anti-CD107a antibody.

-

Co-culture the effector cells with a target cell line (e.g., K562, C1R-MICA) at various effector-to-target (E:T) ratios.

-

For ADCC assays, opsonize target cells with a relevant monoclonal antibody (e.g., rituximab, cetuximab) prior to co-culture.

-

Incubate for 4-6 hours at 37°C. Add a protein transport inhibitor (Monensin) after the first hour.

-

Harvest cells and stain for NK cell surface markers (e.g., CD3, CD56).

-

Analyze CD107a expression on NK cells by flow cytometry.

-

For cytotoxicity measurement (e.g., chromium release assay), label target cells with 51Cr, co-culture with effector cells, and measure the amount of 51Cr released into the supernatant.

-

Logical Relationships in VTX-2337-Mediated Immunity

The activation of NK cells by VTX-2337 is a central event that bridges the innate and adaptive immune responses.

Caption: Logical Flow of VTX-2337's Anti-Tumor Activity.

Conclusion

VTX-2337 is a selective TLR8 agonist that potently activates natural killer cells through a multi-faceted mechanism involving both direct stimulation and, more prominently, indirect activation via myeloid cell-derived cytokines. This activation leads to enhanced IFN-γ production, increased degranulation, and augmented cytotoxicity against tumor cells, including improved antibody-dependent cell-mediated cytotoxicity. The data and protocols presented herein provide a comprehensive technical overview for researchers and drug development professionals working to harness the therapeutic potential of innate immune modulation in oncology. The ability of VTX-2337 to robustly engage NK cell effector functions underscores its potential as a valuable component of combination cancer immunotherapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Coordinated Activation of Toll-Like Receptor8 (TLR8) and NLRP3 by the TLR8 Agonist, VTX-2337, Ignites Tumoricidal Natural Killer Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-Stage Cancer Patients Remain Highly Responsive to Immune Activation by the Selective TLR8 Agonist this compound (VTX-2337) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VTX-2337 is a novel TLR8 agonist that activates NK cells and augments ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Motolimod (VTX-2337): A Targeted Approach to Overcoming Myeloid-Derived Suppressor Cell-Mediated Immune Evasion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid-derived suppressor cells (MDSCs) represent a significant hurdle in cancer immunotherapy, actively dampening anti-tumor immune responses. A promising strategy to counteract this immunosuppressive shield is the targeted elimination of these cells. Motolimod (formerly VTX-2337), a small molecule agonist of Toll-like receptor 8 (TLR8), has emerged as a potent agent capable of selectively inducing apoptosis in a key subset of MDSCs. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in promoting the apoptosis of monocytic MDSCs (mMDSCs). This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the core concepts through signaling and workflow diagrams.

Core Mechanism: this compound-Induced Apoptosis of Monocytic Myeloid-Derived Suppressor Cells

MDSCs are a heterogeneous population of immature myeloid cells that expand in cancer patients and suppress T-cell function.[1] They are broadly categorized into two main subsets: granulocytic (gMDSC) and monocytic (mMDSC).[1] The therapeutic targeting of MDSCs is a key area of investigation in oncology.

This compound's mechanism of action is highly specific. It selectively targets mMDSCs due to their high expression of TLR8, a pattern recognition receptor found within the endosomes of myeloid cells.[2] In contrast, gMDSCs lack significant TLR8 expression and are therefore unaffected by this compound treatment.

The induction of apoptosis in mMDSCs by this compound is a multi-step process that is, in part, indirect and involves the activation of other immune cells:

-

TLR8 Activation in Myeloid Cells : this compound, as a TLR8 agonist, activates TLR8 signaling in mMDSCs, as well as in other myeloid cells like monocytes and myeloid dendritic cells (mDCs). This activation leads to the production of pro-inflammatory cytokines, including Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α).

-

Indirect T-Cell Activation : The cytokines released by the TLR8-activated myeloid cells indirectly activate T lymphocytes, leading to an upregulation of activation markers such as CD69. A crucial consequence of this T-cell activation is the increased expression of Fas ligand (FasL) on the surface of both CD4+ and CD8+ T cells.

-

Fas-FasL Mediated Apoptosis : mMDSCs have been shown to express the Fas receptor (Fas), a death receptor that is a key component of the extrinsic apoptosis pathway. The engagement of Fas on mMDSCs by FasL on the activated T cells initiates the apoptotic cascade within the mMDSCs. This interaction is a critical step in this compound-induced mMDSC depletion. Pre-treatment with a Fas-neutralizing antibody has been shown to inhibit the this compound-induced reduction of mMDSCs, confirming the importance of this pathway.

-

Restoration of Anti-Tumor Immunity : The selective depletion of the immunosuppressive mMDSC population leads to a more favorable tumor microenvironment for an effective anti-tumor immune response. For instance, the reduction in mMDSCs partially restores the ability of activated T cells to secrete effector cytokines like IL-2.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on mMDSCs.

| Parameter | Treatment Group | Concentration | Result | Reference |

| mMDSC Reduction in PBMCs (Healthy Donors) | This compound | 167 nM | ~50% decrease | |

| This compound | 500 nM | ~80% decrease | ||

| mMDSC Reduction in PBMCs (Cancer Patients & Healthy Donors) | This compound | Not specified | Statistically significant reduction (P < 0.001) vs. control | |

| Specificity of TLR Agonists on mMDSC Levels | This compound (TLR8 agonist) | 167 nM | Significant decrease | |

| Imiquimod (TLR7 agonist) | Not specified | No significant change | ||

| ODN2006 (TLR9 agonist) | Not specified | No significant change | ||

| CL075 (TLR7/8 agonist) | 0.5 µM | Significant decrease (33.4 ± 7.1% of PBS control) | ||

| CL075 (TLR7/8 agonist) | 2 µM | Significant decrease (22.8 ± 5.8% of PBS control) | ||

| Induction of Apoptosis in mMDSCs | This compound | 167 nM | Significant increase in cell death (71 ± 9%) vs. PBS control (45 ± 7%) | |

| Restoration of T-Cell Function (IL-2 Secretion) | CD3/CD28 activated T cells + mMDSCs + this compound | Not specified | 142 ± 36 pg/ml | |

| CD3/CD28 activated T cells + mMDSCs | Not specified | 59 ± 13 pg/ml |

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Materials:

-

Whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin).

-

Ficoll-Paque PLUS (density 1.077 g/mL).

-

Phosphate-Buffered Saline (PBS), sterile.

-

Sterile conical tubes (15 mL and 50 mL).

-

Sterile Pasteur pipettes.

-

Centrifuge with a swing-bucket rotor.

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS at room temperature.

-

Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a 50 mL conical tube. Avoid mixing the two layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs, the Ficoll-Paque layer, and the bottom layer of red blood cells and granulocytes.

-

Carefully aspirate the buffy coat layer containing the PBMCs using a sterile Pasteur pipette and transfer to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in the appropriate culture medium or buffer for downstream applications.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

In Vitro Treatment of PBMCs with this compound

Materials:

-

Isolated PBMCs.

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin).

-

This compound (VTX-2337) stock solution.

-

Cell culture plates (e.g., 96-well or 24-well).

-

Humidified incubator at 37°C with 5% CO2.

Procedure:

-

Resuspend the isolated PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.

-

Plate the cell suspension into the desired culture plates.

-

Prepare working solutions of this compound in complete RPMI-1640 medium at the desired final concentrations (e.g., 167 nM, 500 nM).

-

Add the this compound working solutions or a vehicle control (e.g., DMSO) to the appropriate wells.

-

Incubate the cells for the desired time period (e.g., 18-24 hours) in a humidified incubator at 37°C with 5% CO2.

-

After incubation, harvest the cells for downstream analysis.

Flow Cytometry for MDSC Subpopulation Analysis

Materials:

-

Harvested cells from in vitro culture.

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Fc block (e.g., Human TruStain FcX™).

-

Fluorochrome-conjugated antibodies against:

-

Lineage markers (e.g., CD3, CD19, CD56) - typically in a single "dump" channel.

-

HLA-DR

-

CD33

-

CD11b

-

CD14

-

CD66b

-

-

Flow cytometer.

Procedure:

-

Wash the harvested cells with FACS buffer and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in FACS buffer and perform a cell count.

-

Aliquot approximately 1 x 10^6 cells per tube.

-

Add Fc block to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

-

Without washing, add the cocktail of fluorochrome-conjugated antibodies to the cells.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.

-

Acquire the samples on a flow cytometer.

-

Gating Strategy:

-

Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

-

Gate on live cells based on forward scatter (FSC) and side scatter (SSC) properties.

-

Gate on lineage-negative (Lin-) and HLA-DR-low/negative cells.

-

From the Lin-/HLA-DR- population, gate on CD33+ cells.

-

Finally, identify mMDSCs as CD14+ and gMDSCs as CD14-.

-

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

Materials:

-

Harvested cells.

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

-

Fluorochrome-conjugated Annexin V.

-

Propidium Iodide (PI) solution.

-

Flow cytometer.

Procedure:

-

Wash the harvested cells with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Add 5 µL of PI solution immediately before analysis.

-

Analyze the samples on a flow cytometer within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Mandatory Visualizations

Signaling Pathway of this compound-Induced mMDSC Apoptosis

Caption: Signaling cascade of this compound-induced mMDSC apoptosis.

Experimental Workflow for Assessing this compound's Effect on mMDSCs

Caption: Workflow for evaluating this compound's impact on mMDSCs.

Conclusion

This compound represents a targeted immunotherapeutic strategy that addresses the challenge of MDSC-mediated immunosuppression. Its ability to selectively induce apoptosis in mMDSCs via a TLR8-dependent, FasL-mediated mechanism highlights a sophisticated approach to reprogramming the tumor immune microenvironment. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to advance novel cancer immunotherapies. Further investigation into the combinatorial potential of this compound with other immunotherapies, such as checkpoint inhibitors, is warranted to fully realize its clinical utility.

References

VTX-2337 Stimulation of Dendritic Cell Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTX-2337, also known as Motolimod, is a potent and selective small-molecule agonist of Toll-like receptor 8 (TLR8).[1][2] TLR8 is an endosomal pattern recognition receptor primarily expressed in myeloid cells, including monocytes and myeloid dendritic cells (mDCs).[1][2] As a key component of the innate immune system, the activation of TLR8 by VTX-2337 initiates a signaling cascade that leads to the maturation of dendritic cells, the production of pro-inflammatory cytokines, and the subsequent activation of adaptive immune responses. This technical guide provides an in-depth overview of the core mechanisms of VTX-2337-mediated dendritic cell maturation, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Mechanism of Action: TLR8-Mediated Dendritic Cell Maturation

VTX-2337 selectively binds to and activates TLR8 within the endosomal compartment of myeloid dendritic cells.[1] This engagement triggers a MyD88-dependent signaling pathway, a central adaptor protein for most TLRs. The downstream cascade involves the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs), particularly IRAK1 and IRAK4, and TNF receptor-associated factor 6 (TRAF6). This ultimately leads to the activation of transforming growth factor-beta-activated kinase 1 (TAK1) and the inhibitor of kappa B kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of the nuclear factor-kappa B (NF-κB) p50/p65 heterodimer to the nucleus. Nuclear NF-κB acts as a master transcription factor, inducing the expression of genes involved in inflammation and immune activation.

This signaling cascade culminates in several key events characteristic of dendritic cell maturation:

-

Upregulation of Co-stimulatory Molecules: Mature dendritic cells upregulate the expression of co-stimulatory molecules such as CD80, CD86, and CD83, as well as Major Histocompatibility Complex (MHC) class II molecules (HLA-DR). This enhanced expression is crucial for the effective activation of naive T cells.

-

Pro-inflammatory Cytokine Production: VTX-2337 stimulation leads to the robust production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12). IL-12 is particularly important for driving the differentiation of naive T helper cells into Th1 cells, which are critical for cell-mediated immunity against intracellular pathogens and tumors.

-

Enhanced Antigen Presentation: The overall process of maturation enhances the capacity of dendritic cells to present antigens to T cells, bridging the innate and adaptive immune responses.

Quantitative Data

The following tables summarize the available quantitative data on the activity of VTX-2337.

Table 1: Potency of VTX-2337 in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Parameter | EC50 (nmol/L) | Cell Type | Reference |

| TLR8 Activation | ~100 | HEK-TLR8 Transfectants | |

| TNF-α Production | 140 ± 30 | Human PBMCs | |

| IL-12 Production | 120 ± 30 | Human PBMCs |

Table 2: VTX-2337-Induced Cytokine and Chemokine Production in Human PBMCs

| Mediator | VTX-2337 (1,600 nmol/L) Induced Level (pg/mL) |

| G-CSF | >10,000 |

| IL-1α | ~200 |

| IL-1β | ~1,000 |

| IFNγ | ~500 |

| IL-6 | >10,000 |

| IL-12p40 | >10,000 |

| IL-12p70 | ~2,000 |

| MIP-1α | >10,000 |

| MIP-1β | >10,000 |

| IL-10 | ~500 |

| IL-8 | >10,000 |

Data adapted from Lu et al., Clin Cancer Res; 18(2); 499–509.

Experimental Protocols

Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of immature mo-DCs from human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)

-

Recombinant Human IL-4 (Interleukin-4)

Procedure:

-

Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.

-

Enrich for monocytes from the PBMC fraction using a negative selection method with the RosetteSep™ Human Monocyte Enrichment Cocktail.

-

Culture the enriched monocytes at a density of 1 x 10^6 cells/mL in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL recombinant human GM-CSF, and 50 ng/mL recombinant human IL-4.

-

Incubate the cells for 5-6 days at 37°C in a humidified 5% CO2 incubator.

-

On day 3, replenish the culture with fresh medium containing GM-CSF and IL-4.

-

On day 5 or 6, the immature mo-DCs will be loosely adherent and can be harvested for subsequent experiments.

VTX-2337-Mediated Maturation of mo-DCs

Materials:

-

Immature mo-DCs (from Protocol 1)

-

VTX-2337 (stock solution in DMSO)

-

Complete RPMI 1640 medium

Procedure:

-

Harvest immature mo-DCs and resuspend them in fresh complete RPMI 1640 medium.

-

Plate the cells in a 24-well plate at a density of 5 x 10^5 cells/mL.

-

Add VTX-2337 to the desired final concentrations (e.g., a dose-response from 10 nM to 10 µM). Include a vehicle control (DMSO).

-

Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

After incubation, harvest the cells and supernatants for downstream analysis.

Flow Cytometry Analysis of Dendritic Cell Maturation Markers

Materials:

-

VTX-2337-matured mo-DCs (from Protocol 2)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies:

-

Anti-Human CD80

-

Anti-Human CD86

-

Anti-Human CD83

-

Anti-Human HLA-DR

-

Appropriate isotype controls

-

Procedure:

-

Harvest the matured mo-DCs and wash them with cold FACS buffer.

-

Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.

-

Aliquot 100 µL of the cell suspension into FACS tubes.

-

Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations. Include isotype controls in separate tubes.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 300 µL of FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each marker.

Measurement of Cytokine Production by ELISA

Materials:

-

Supernatants from VTX-2337-matured mo-DC cultures (from Protocol 2)

-

Human TNF-α ELISA kit

-

Human IL-12 p70 ELISA kit

Procedure:

-

Harvest the supernatants from the mo-DC cultures and centrifuge to remove any cellular debris.

-

Perform the ELISA for TNF-α and IL-12 p70 according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add the standards and culture supernatants to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Wash the plate and add the TMB substrate solution.

-

Stop the reaction with the stop solution and read the absorbance at 450 nm on a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Visualizations

Conclusion